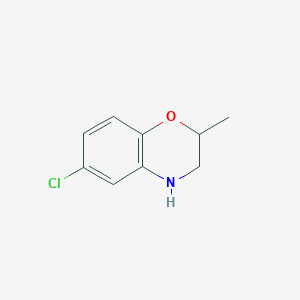

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDHFNZEZCCEMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082837-97-5 | |

| Record name | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route, experimental protocols, and comprehensive characterization techniques.

Introduction

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine belongs to the benzoxazine class of heterocyclic compounds. Benzoxazine derivatives are of significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects.[1][2] The introduction of a chlorine atom at the 6-position and a methyl group at the 2-position can significantly influence the molecule's physicochemical properties and biological activity. This guide outlines a common and effective method for the synthesis of this specific derivative and the analytical techniques used to confirm its structure and purity.

Synthesis

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the cyclization of an appropriate aminophenol with a three-carbon electrophile. A widely used method for the formation of the 1,4-benzoxazine ring system involves the reaction of an o-aminophenol with an epoxide or a dihaloalkane. In this case, the reaction of 2-amino-4-chlorophenol with propylene oxide or a 1,2-dihalopropane serves as a logical synthetic route. An alternative approach involves the reaction of 2-amino-4-chlorophenol with an α-haloketone followed by reduction.[3]

A plausible and commonly employed synthetic pathway is the reaction of 2-amino-4-chlorophenol with 1-bromo-2-propanol, which can be formed in situ from propylene oxide, or used directly. The reaction typically proceeds via an initial N-alkylation of the amino group, followed by an intramolecular Williamson ether synthesis to form the oxazine ring.

Below is a proposed experimental protocol for the synthesis.

Experimental Protocol: Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Materials:

-

2-Amino-4-chlorophenol

-

Propylene oxide

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-chlorophenol (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add propylene oxide (1.5 equivalents). The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction (typically several hours), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with a dilute solution of hydrochloric acid, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of the target compound.

Characterization

The structure and purity of the synthesized 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be confirmed using various spectroscopic and analytical techniques.

Physical Properties

Basic physical properties can be used for initial characterization.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approximately 85-90°C[4] |

| Solubility | Soluble in common organic solvents like ethanol, DMF, and dichloromethane.[4] |

Note: The molecular formula C9H9ClN2O mentioned in one source is incorrect for the specified compound.[4]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the molecule. The chemical shifts (δ) are predicted based on analogous structures.[5][6]

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H5, H7, H8) | 6.5 - 7.0 | m | 3H |

| N-H | 3.5 - 4.5 | br s | 1H |

| O-CH | 4.0 - 4.3 | m | 1H |

| N-CH₂ | 3.1 - 3.5 | m | 2H |

| C-CH₃ | 1.2 - 1.4 | d | 3H |

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.[5][7]

| Carbon | Chemical Shift (ppm) |

| Aromatic C=C | 115 - 145 |

| O-CH | 68 - 72 |

| N-CH₂ | 45 - 50 |

| C-CH₃ | 18 - 22 |

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[8][9][10]

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-O-C Asymmetric Stretch | 1220 - 1260 |

| C-N Stretch | 1100 - 1200 |

| C-Cl Stretch | 700 - 800 |

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₉H₁₀ClNO. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the synthesized compound.

Safety Information

As with any chemical synthesis, proper safety precautions should be taken. The starting materials and the final product may be hazardous. It is essential to handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheets (SDS) for all chemicals used.

Conclusion

This technical guide provides a comprehensive overview of a probable synthetic route and characterization methods for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The detailed protocols and expected analytical data will be valuable for researchers and scientists working on the synthesis and development of novel benzoxazine derivatives for various applications. The provided workflows offer a clear and structured approach to both the synthesis and characterization processes.

References

- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Synthesis, characterization and protective efficiency of novel polybenzoxazine precursor as an anticorrosive coating for mild steel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physicochemical Properties of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, materials science, and organic synthesis.

Chemical Identity and Properties

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a substituted benzoxazine derivative. Its chemical structure consists of a benzene ring fused to a 1,4-oxazine ring, with a chlorine atom at the 6-position and a methyl group at the 2-position of the bicyclic system.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | --- |

| CAS Number | 1082837-97-5 | --- |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 85-90 °C | [2] |

| Boiling Point | ~310.5 °C (Predicted) | Prediction |

| Aqueous Solubility | ~0.2 g/L (Predicted) | Prediction |

| pKa (most basic) | ~3.5 (Predicted) | Prediction |

| logP | ~2.4 (Predicted) | Prediction |

| Solubility | Soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2] | --- |

Note: Predicted values are generated from computational models and should be confirmed by experimental data.

Experimental Protocols

Synthesis

A general method for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involves the reaction of a substituted 2-aminophenol with an appropriate epoxide in the presence of a base. For the specific synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a plausible route is the reaction of 4-chloro-2-aminophenol with 2-methyloxirane (propylene oxide).

General Experimental Protocol for Synthesis:

-

Reaction Setup: To a solution of 4-chloro-2-aminophenol in a suitable solvent (e.g., ethanol, isopropanol, or toluene) in a round-bottom flask, add a stoichiometric equivalent of 2-methyloxirane.

-

Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

A method for the synthesis of enantiomers of 6-substituted 3-methyl-3,4-dihydro-2H-[3][4]benzoxazines has been described involving acylative kinetic resolution of racemates using (S)-naproxen acyl chloride.

Determination of Physicochemical Properties

Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Solubility:

-

Qualitative Solubility: A small amount of the compound is added to various solvents (e.g., water, ethanol, DMSO, dichloromethane) at room temperature to visually assess its solubility.

-

Quantitative Aqueous Solubility: A saturated solution of the compound in water is prepared by stirring an excess amount of the solid in water for a prolonged period. The suspension is then filtered, and the concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient): The logP value can be determined experimentally using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. The concentration of the compound in each phase is then determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the oxazine ring, and the methyl group. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzoxazine core.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbons of the heterocyclic ring, and the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations (around 3300-3500 cm⁻¹)

-

C-H stretching vibrations (aromatic and aliphatic)

-

C=C stretching vibrations of the aromatic ring (around 1500-1600 cm⁻¹)

-

C-O-C and C-N-C stretching vibrations of the oxazine ring.[5][6]

Potential Biological Activities and Signaling Pathways

Benzoxazine derivatives have been reported to exhibit a range of biological activities, suggesting potential applications in drug discovery.

Anticancer Activity

Several studies have demonstrated the anticancer potential of benzoxazine derivatives. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through the activation of key signaling pathways.

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.[7][8][9] Some benzoxazine derivatives may exert their anticancer effects by activating the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: p53 Signaling Pathway in Cancer.

-

Caspase Cascade: Caspases are a family of proteases that execute the apoptotic program. The activation of a cascade of caspase enzymes leads to the cleavage of cellular substrates and ultimately, cell death.[1][10][11][12][13] Benzoxazine derivatives may trigger apoptosis by initiating the caspase cascade.

References

- 1. abeomics.com [abeomics.com]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Targeting p53 Signaling Pathway in Cancer Therapy - Creative Diagnostics [creative-diagnostics.com]

- 9. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]

- 10. Caspase - Wikipedia [en.wikipedia.org]

- 11. portlandpress.com [portlandpress.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Caspase cascade: Significance and symbolism [wisdomlib.org]

"6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS number and molecular weight"

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated benzene ring fused to a methyl-substituted oxazine ring, provides a scaffold for the development of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and potential applications based on available scientific literature.

Chemical and Physical Properties

A summary of the key quantitative data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is presented in the table below.

| Property | Value | Source |

| CAS Number | 1082837-97-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 183.63 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | Approximately 85-90°C | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) | --INVALID-LINK-- |

Experimental Protocols

Synthesis of Racemic 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through the cyclization of a corresponding aminophenol derivative. The following protocol is based on established methods for the synthesis of similar benzoxazine structures.[1]

Materials:

-

2-Amino-4-chlorophenol

-

Propylene oxide

-

Solvent (e.g., Toluene or Ethanol)

-

Catalyst (optional, e.g., a Lewis acid or base)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chlorophenol in the chosen solvent.

-

Add propylene oxide to the reaction mixture. The molar ratio of 2-amino-4-chlorophenol to propylene oxide should be optimized, typically starting with a slight excess of propylene oxide.

-

If a catalyst is used, it should be added at this stage.

-

Heat the reaction mixture to reflux and maintain for a period of 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure racemic 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Expected Characterization Data:

-

¹H NMR:

-

Aromatic protons will appear as multiplets in the range of δ 6.5-7.5 ppm.

-

The methine proton of the oxazine ring (CH-CH₃) is expected around δ 4.2-4.5 ppm.

-

The methylene protons of the oxazine ring (O-CH₂) will likely appear as two distinct signals in the range of δ 3.8-4.2 ppm due to diastereotopicity.

-

The methyl protons (CH₃) will be a doublet around δ 1.2-1.5 ppm.

-

The N-H proton will appear as a broad singlet.

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the range of δ 110-150 ppm.

-

The methine carbon of the oxazine ring (CH-CH₃) is expected around δ 70-75 ppm.

-

The methylene carbon of the oxazine ring (O-CH₂) will likely appear around δ 65-70 ppm.

-

The methyl carbon (CH₃) will be observed around δ 18-22 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ should be observed at m/z 183.

-

A prominent [M+2]⁺ peak at m/z 185 with approximately one-third the intensity of the [M]⁺ peak, characteristic of the chlorine isotope pattern.

-

Fragmentation patterns would likely involve the loss of a methyl group and cleavage of the oxazine ring.

-

Logical Workflow and Diagrams

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine follows a logical progression from starting materials to the final purified product.

Potential Applications in Drug Development

Benzoxazine derivatives have garnered attention for their diverse biological activities. While specific studies on 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine are limited, related compounds have shown promise in several therapeutic areas.

-

Antimicrobial and Anti-inflammatory Properties: Research into various 6-chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives suggests potential as antimicrobial and anti-inflammatory agents.[4]

-

Oncology: Some benzoxazine compounds are being explored as lead structures for the development of new anticancer drugs.[4]

-

Infectious Diseases: The benzoxazine scaffold is also under investigation for its potential in treating infectious diseases.[4]

The chlorine and methyl substitutions on the benzoxazine core of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in these and other therapeutic areas.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature detailing the signaling pathways or the precise mechanism of action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Research in this area would be crucial to understanding its potential therapeutic effects and for guiding future drug development efforts. A logical approach to investigating its mechanism of action is outlined below.

References

Spectroscopic and Synthetic Profile of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

Introduction

This technical document provides a detailed overview of the predicted spectroscopic characteristics of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a significant heterocyclic motif found in numerous biologically active molecules and functional materials. As a result, derivatives of this core structure are of considerable interest in medicinal chemistry and materials science. This guide focuses on the 6-chloro-2-methyl substituted derivative, offering a scientifically grounded technical overview to support its synthesis and characterization.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield experimentally obtained spectroscopic data (NMR, IR, Mass Spec) for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine. Therefore, this guide presents predicted data alongside generalized experimental protocols that are standard for the characterization of such organic compounds.

Predicted Spectroscopic Data

The following data is based on computational predictions and provides a reference for the expected spectroscopic behavior of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Mass Spectrometry

The predicted mass spectral data for the title compound is summarized in the table below. These values are calculated based on the compound's molecular formula (C₉H₁₀ClNO) and can be instrumental in identifying the molecular ion and characteristic fragments during mass spectrometric analysis.[1]

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 184.0524 |

| [M+Na]⁺ | 206.0343 |

| [M-H]⁻ | 182.0378 |

| [M]⁺ | 183.0445 |

Experimental Protocols

The following sections outline detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans and a longer relaxation delay may be required. Proton decoupling is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O, C-Cl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of around 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the compound of interest.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

-

Analyze the isotopic pattern, especially for the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), to confirm the elemental composition.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

References

Biological Activity of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, which includes antimicrobial, antifungal, anticancer, and serotonin receptor modulatory effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to facilitate further research and development in this area.

Antifungal Activity

Derivatives of 1,4-benzoxazin-3-one, particularly those with a 6-chloro substitution, have demonstrated notable antifungal properties against a range of plant pathogenic fungi.

Quantitative Antifungal Activity Data

| Compound | Fungal Strain | EC50 (µg/mL) | Inhibition Rate (%) at 50 µg/mL | Reference |

| 5o | Gibberella zeae | 23.17 | 76.14 | [1] |

| 5p | Capsicum wilt | 26.76 | 71.33 | [1] |

| 5q | Pellicularia sasakii | 26.66 | 73.32 | [1] |

| 5s | Phytophthora infestans | 15.37 | 82.62 | [1] |

Experimental Protocol: Mycelium Growth Rate Method

This method is commonly used to evaluate the in vitro antifungal activity of chemical compounds against mycelial fungi.

1. Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.

2. Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution.

3. Plate Preparation: Add the appropriate volume of each compound dilution to molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.

4. Inoculation: Aseptically place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh fungal culture onto the center of each agar plate.

5. Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate reaches the edge of the dish.

6. Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:

Inhibition (%) = [(DC - DT) / DC] x 100

Where:

-

DC = Average diameter of the fungal colony in the control group

-

DT = Average diameter of the fungal colony in the treated group

The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, can be determined by plotting the inhibition percentage against the compound concentrations.[1]

Experimental Workflow: Antifungal Screening

Caption: Workflow for in vitro antifungal activity screening.

Antimicrobial Activity

Certain derivatives of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promising antibacterial activity. One of the proposed mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzoxazine-6-sulfonamide derivatives (1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l) | Gram-positive and Gram-negative bacteria | 31.25 and 62.5 |

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize.

2. Bacterial Inoculum Preparation: Culture the test bacteria overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3. Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

4. Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

5. Incubation: Incubate the plate at 37°C for 16-20 hours.

6. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

Caption: Inhibition of DNA gyrase by benzoxazine derivatives.

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazine derivatives against various human cancer cell lines.

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7d (aryl hydrazone derivative) | MCF-7 (Breast) | 22.6 | |

| 7d (aryl hydrazone derivative) | HT-29 (Colon) | 13.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

1. Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

3. Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

4. MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

5. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

7. Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Serotonin-3 (5-HT3) Receptor Antagonism

Certain 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor, a ligand-gated ion channel involved in emesis and other physiological processes.

Quantitative 5-HT3 Receptor Binding Affinity Data

| Compound | Receptor Binding Affinity (Ki, nM) | Antagonistic Activity (ED50, µg/kg i.v.) | Reference |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 0.089 | [2] |

Experimental Protocol: Radioligand Binding Assay for 5-HT3 Receptor

This assay is used to determine the affinity of a test compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

2. Radioligand and Compound Preparation: Prepare a solution of a suitable radioligand (e.g., [³H]granisetron) and serial dilutions of the test compound.

3. Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled antagonist).

4. Incubation: Incubate the plate to allow the binding to reach equilibrium.

5. Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

6. Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

7. Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] = concentration of the radioligand

-

Kd = dissociation constant of the radioligand

Signaling Pathway: 5-HT3 Receptor Antagonism

Caption: Mechanism of 5-HT3 receptor antagonism.

References

- 1. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antifungal, anticancer, and receptor modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important workflows and relationships to facilitate further research and development in this area.

Core Structure and Pharmacological Significance

The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic structure characterized by a fused benzene and oxazine ring system. The chlorine atom at the 6-position and the methyl group at the 2-position are key features that influence the physicochemical and biological properties of these analogs.[1] Modifications at various positions of this core structure have led to the discovery of potent and selective agents for a range of biological targets. Research has highlighted their potential as antimicrobial and anti-inflammatory agents, and they are being explored as lead compounds for the development of new pharmaceuticals targeting cancer and infectious diseases.[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from various studies on 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine analogs, highlighting their antifungal, 5-HT3 receptor antagonist, and progesterone receptor modulatory activities.

Antifungal Activity of 6-Chloro-1,4-benzoxazin-3-one Analogs

A series of 1,4-benzoxazin-3-one derivatives bearing a 6-chloro substituent have been evaluated for their in vitro antifungal activity. The presence of the 6-chloro group on the 1,4-benzoxazin-3-one skeleton was found to be favorable for antifungal activity against various plant pathogenic fungi.[1]

| Compound ID | R Group (at N-4) | Fungal Strain | EC50 (µg/mL) |

| 5o | -CH2-C(=O)NH-N=CH-(4-Cl-phenyl) | Gibberella zeae | 23.17[1] |

| 5p | -CH2-C(=O)NH-N=CH-(4-F-phenyl) | Capsicum wilt | 26.76[1] |

| 5q | -CH2-C(=O)NH-N=CH-(4-CH3-phenyl) | Pellicularia sasakii | 26.66[1] |

| 5s | -CH2-C(=O)NH-N=CH-(2,4-diCl-phenyl) | Phytophthora infestans | 15.37[1] |

| Hymexazol (Control) | N/A | Gibberella zeae | 40.51[1] |

| Hymexazol (Control) | N/A | Pellicularia sasakii | 32.77[1] |

| Hymexazol (Control) | N/A | Phytophthora infestans | 18.35[1] |

| Hymexazol (Control) | N/A | Capsicum wilt | >50[1] |

Serotonin-3 (5-HT3) Receptor Antagonism

Analogs of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have been investigated as potent serotonin-3 (5-HT3) receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting.

| Compound | Ki (nM) | Assay |

| (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide | 0.051 | 5-HT3 Receptor Binding |

This particular analog demonstrated high affinity for the 5-HT3 receptor, indicating its potential as an antiemetic agent.

Progesterone Receptor (PR) Modulation

Derivatives of the benzoxazine core have been explored as both agonists and antagonists of the progesterone receptor, a key target in contraception and hormone-dependent cancers.

Table 3a: Progesterone Receptor Agonist Activity of 6-Aryl Benzoxazine Analogs

| Compound ID | R1 | R2 | R3 | Ar | EC50 (nM) |

| 4e | Me | Me | Me | 4-CN-Ph | 0.35 |

| 5b | Me | Me | H | 4-CN-Ph | 0.23 |

| 6a | Me | Me | Me | 3-Py | 0.20 |

Table 3b: Progesterone Receptor Antagonist Activity of 6-Arylamino Benzoxazin-2-one Analogs

| Compound ID | R1 | R2 | Ar | IC50 (nM) |

| 12 | Me | Me | 4-CN-Ph | 5.0 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

General Synthesis of Benzoxazine Analogs (Mannich Condensation)

The synthesis of the benzoxazine core is typically achieved through a Mannich condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.

Caption: Mannich condensation for benzoxazine synthesis.

Procedure:

-

A substituted phenol and a primary amine are dissolved in a suitable solvent such as chloroform or DMSO.

-

Paraformaldehyde is added to the solution.

-

The reaction mixture is heated to reflux for several hours (e.g., 5-48 hours) at a temperature ranging from 70°C to 120°C.

-

After cooling to room temperature, the mixture is often poured into an aqueous solution (e.g., 1N NaOH) to precipitate the benzoxazine monomer.

-

The precipitate is collected by filtration, washed with deionized water, and dried under vacuum to yield the final product.

Antifungal Activity Assay (Mycelium Growth Rate Method)

This method is used to determine the efficacy of compounds in inhibiting fungal growth.[1]

Caption: Mycelium growth rate method for antifungal testing.

Procedure:

-

Preparation: Stock solutions of the test compounds are prepared in DMSO. The compounds are then mixed with molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentration.

-

Plating: The PDA medium containing the test compound is poured into sterile Petri dishes. Control plates containing only DMSO are also prepared.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) until the fungal growth in the control group nearly covers the entire plate.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter in the treated group.

-

EC50 Determination: The EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, is determined by testing a range of concentrations and analyzing the dose-response curve.

5-HT3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled ligand.

Caption: Workflow for a 5-HT3 receptor radioligand binding assay.

Procedure:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron), and varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to reduce non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

Progesterone Receptor Antagonist Assay (T47D Cell Alkaline Phosphatase Assay)

This cell-based assay measures the ability of a compound to inhibit progesterone-induced expression of the endogenous alkaline phosphatase (AlkP) gene in T47D human breast cancer cells.[2]

Procedure:

-

Cell Culture: T47D cells, which endogenously express the progesterone receptor, are seeded in multi-well plates and allowed to attach overnight.

-

Treatment: The cells are then treated with a fixed concentration of progesterone (or a synthetic progestin like R5020) to induce AlkP expression, along with varying concentrations of the test compound.

-

Incubation: The cells are incubated for a period of 24-48 hours.

-

Cell Lysis: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

-

Alkaline Phosphatase Assay: The lysate is then assayed for alkaline phosphatase activity using a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate).

-

Data Analysis: The inhibition of progesterone-induced AlkP activity by the test compound is measured, and the IC50 value is calculated from the dose-response curve.

Summary of Structure-Activity Relationships

Based on the available data, several key SAR trends can be identified for the 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold.

Caption: Key SAR points for 6-chloro-benzoxazine analogs.

-

6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the benzoxazine ring appears to be a favorable feature for various biological activities, particularly antifungal effects.[1]

-

N-4 Position: Modifications at the nitrogen atom (position 4) are critical for activity. For antifungal agents, the introduction of an acylhydrazone side chain at this position has proven effective.[1] For 5-HT3 antagonists, a methyl group at N-4 is part of a highly potent analog.

-

C-8 Position: For 5-HT3 receptor antagonists, the introduction of a carboxamide linker at the C-8 position, which connects to a bulky, basic moiety like an azabicyclooctane ring, is a key determinant of high-affinity binding.

-

C-3 Position: The presence of a carbonyl group (oxo) at the C-3 position, creating a 1,4-benzoxazin-3-one, is a common feature in analogs with antifungal and progesterone receptor modulatory activities.

Conclusion

The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that specific substitutions on the benzoxazine core can lead to potent and selective compounds with diverse pharmacological profiles, including antifungal, antiemetic, and hormone-modulating activities. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, paving the way for the development of next-generation therapeutics based on this promising chemical scaffold. Further exploration of substitutions at various positions, guided by the principles outlined herein, is warranted to fully exploit the therapeutic potential of this compound class.

References

Unraveling the Therapeutic Potential of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide for Researchers

Introduction

The benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide focuses on the specific compound 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a member of this versatile class. While detailed mechanistic studies on this particular molecule are not extensively available in the public domain, this document aims to provide a comprehensive overview of the known biological activities of closely related benzoxazine derivatives. Furthermore, it will outline the necessary experimental protocols to elucidate its specific mechanism of action, thereby serving as a valuable resource for researchers and drug development professionals.

Known Biological Activities of the Benzoxazine Core

Research into the broader class of 6-chloro-substituted benzoxazines has revealed promising, albeit general, biological activities. The simpler analog, 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, has been identified as a potential lead compound in the development of pharmaceuticals for treating cancer and infectious diseases, with investigations highlighting its potential antimicrobial and anti-inflammatory properties.[1] However, the precise molecular mechanisms underlying these effects are still under active investigation.[1]

In-Depth Analysis of a Closely Related Derivative: A 5-HT3 Receptor Antagonist

Significant insight into the potential therapeutic targets of the 6-chloro-benzoxazine scaffold can be gleaned from a more complex derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide. This compound has been identified as a potent serotonin-3 (5-HT3) receptor antagonist.

Signaling Pathway of 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the influx of cations, resulting in neuronal depolarization. Antagonists of this receptor block this action, which is the basis for their use as antiemetics.

Caption: Proposed mechanism of 5-HT3 receptor antagonism by a benzoxazine derivative.

Hypothesized Mechanism of Action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

Based on the available data for related compounds, it is plausible that 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine could also interact with neurotransmitter receptors or ion channels. Furthermore, the anti-inflammatory and antimicrobial activities of the core structure suggest potential interactions with key enzymes or signaling pathways involved in inflammation and microbial growth.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise biological target and mechanism of action of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a systematic experimental approach is required.

Initial Target Screening

A broad-based screening against a panel of common biological targets is the first step to identify potential interactions.

Methodology:

-

Receptor Binding Assays: Utilize commercially available receptor binding assay panels (e.g., from Eurofins or DiscoveRx) to screen the compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Enzyme Inhibition Assays: Screen the compound against a panel of kinases, proteases, and other enzymes relevant to inflammation and cancer (e.g., cyclooxygenases, matrix metalloproteinases).

-

Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi using broth microdilution methods according to CLSI guidelines.

Caption: Workflow for initial biological target screening.

In-depth Mechanistic Studies for Validated Hits

Once a primary target is identified, further in-depth studies are necessary to validate the interaction and elucidate the mechanism.

Example Protocol for a Validated Kinase Hit:

-

Kinase Inhibition Assay (Quantitative):

-

Principle: Measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. This can be done using various formats, such as ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific).

-

Methodology:

-

Prepare a dilution series of the test compound.

-

In a microplate, combine the kinase, its specific substrate, and ATP with the test compound.

-

Incubate to allow the enzymatic reaction to proceed.

-

Add the detection reagent and measure the signal (e.g., luminescence or fluorescence).

-

Calculate the IC50 value from the dose-response curve.

-

-

-

Mechanism of Inhibition Studies:

-

Principle: Determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

-

Methodology:

-

Perform the kinase inhibition assay with varying concentrations of both the test compound and either ATP or the substrate.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition.

-

-

Cellular Assays

To confirm the activity of the compound in a biological context, cellular assays are essential.

Example Protocol for Anti-inflammatory Activity:

-

Lipopolysaccharide (LPS)-induced Cytokine Release in Macrophages:

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

-

Caption: Workflow for assessing anti-inflammatory activity in a cellular context.

Quantitative Data from Related Benzoxazine Derivatives

While quantitative data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not available, the following table summarizes data from related benzoxazine derivatives to provide a reference for expected potency.

| Compound Family | Target | Assay | Potency |

| Indole-benzoxazinones | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | Ki = 20.2 ± 0.9 µM |

| Benzoxazine-arylpiperazines | Human Acetylcholinesterase (hAChE) | Enzyme Inhibition | Ki = 20.3 ± 0.9 µM |

Data from a study on potential acetylcholinesterase inhibitors based on a benzoxazine core.[2]

The 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine molecule belongs to a class of compounds with significant therapeutic potential. Although its specific mechanism of action remains to be fully elucidated, the known activities of related compounds, particularly as a 5-HT3 receptor antagonist and the broader anti-inflammatory and antimicrobial effects of the benzoxazine core, provide a strong foundation for future research. The experimental workflows detailed in this guide offer a systematic approach for researchers to unravel the pharmacological profile of this promising compound. Such studies will be crucial in determining its potential for development as a novel therapeutic agent.

References

In Vitro Evaluation of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound belonging to the benzoxazine class of molecules. The benzoxazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the benzoxazine core can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides an overview of the available in vitro evaluation data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its closely related analogs, along with detailed experimental protocols and pathway diagrams to facilitate further research and development.

Synthesis and Characterization

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives typically involves the Mannich condensation reaction of a substituted phenol, a primary amine, and formaldehyde. Alternative synthetic routes have also been explored to improve yield and introduce structural diversity.

A general synthetic workflow for a 6-chloro-substituted benzoxazine is outlined below:

In Vitro Biological Activity

While specific in vitro data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is limited in publicly available literature, research on structurally related 6-chloro-benzoxazine analogs provides insights into its potential biological activities. These studies suggest that the 6-chloro substitution can contribute to antimicrobial and anticancer properties.

Antimicrobial Activity of 6-Chloro-Benzoxazine Analogs

Several studies have reported the antimicrobial activity of benzoxazine derivatives. The presence of a halogen, such as chlorine, on the benzene ring has been shown to enhance antibacterial activity against various strains.

Table 1: In Vitro Antimicrobial Activity of a Closely Related 6-Chloro-Benzoxazinone Derivative

| Compound | Microorganism | MIC (μg/mL) | Reference |

| 6-chloro-1,4-benzoxazin-3-one derivative | Gibberella zeae | 23.17 | [1] |

| 6-chloro-1,4-benzoxazin-3-one derivative | Capsicum wilt | 26.76 | [1] |

| 6-chloro-1,4-benzoxazin-3-one derivative | Pellicularia sasakii | 26.66 | [1] |

| 6-chloro-1,4-benzoxazin-3-one derivative | Phytophthora infestans | 15.37 | [1] |

Note: The data presented is for a 6-chloro-1,4-benzoxazin-3-one derivative, not the exact title compound.

Anticancer Activity of Benzoxazine Derivatives

Benzoxazine derivatives have been investigated for their potential as anticancer agents. While specific data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not available, related compounds have shown cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of a Benzoxazine Derivative

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzoxazine derivative | Breast Cancer (MCF-7) | >50 | [2] |

| Benzoxazine derivative | Fibrosarcoma (in vivo) | Tumor reduction observed | [2] |

Note: This data is for a different benzoxazine derivative and is provided for contextual understanding of the potential of this class of compounds.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and in vitro evaluation of benzoxazine derivatives, based on methodologies reported in the literature.

General Synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

This protocol describes a typical Mannich condensation reaction for the synthesis of a benzoxazine.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is not yet elucidated. However, based on the activities of other heterocyclic compounds, it could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Conclusion

While direct in vitro evaluation data for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is currently sparse, the broader class of 6-chloro-benzoxazine derivatives shows promise as a scaffold for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers to further investigate the potential of this and related compounds. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

References

An In-depth Technical Guide to 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its synthesis, physicochemical properties, spectroscopic characterization, and its utility as a versatile building block for the construction of more complex molecular architectures, particularly in the realm of drug discovery.

Physicochemical Properties

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a white crystalline solid.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| Melting Point | 85-90 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in most organic solvents, such as ethanol, dimethylformamide, and dichloromethane. | [1] |

Synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process starting from commercially available precursors. A common and effective route involves the initial synthesis of 4-chloro-2-aminophenol, followed by the introduction of the 2-methyl-substituted oxazine ring.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-aminophenol from 4-Chloro-2-nitrophenol

A widely used method for the synthesis of 4-chloro-2-aminophenol involves the reduction of 4-chloro-2-nitrophenol.

-

Materials: 4-chloro-2-nitrophenol, Iron powder, Acetic acid, Ethanol, Water.

-

Procedure:

-

A mixture of 4-chloro-2-nitrophenol and iron powder in a solvent mixture of ethanol and water is prepared.

-

Glacial acetic acid is added portion-wise to the stirred suspension.

-

The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-chloro-2-aminophenol, which can be purified by recrystallization.

-

Step 2: Synthesis of 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

This step involves the reaction of 4-chloro-2-aminophenol with a suitable three-carbon electrophile, such as propylene oxide, followed by cyclization.

-

Materials: 4-chloro-2-aminophenol, Propylene oxide, a suitable solvent (e.g., ethanol or isopropanol).

-

Procedure:

-

4-chloro-2-aminophenol is dissolved in a suitable solvent.

-

Propylene oxide is added to the solution, and the mixture is heated in a sealed vessel or under reflux.

-

The reaction proceeds via the nucleophilic attack of the amino group on the epoxide, leading to the formation of the intermediate 1-(2-amino-4-chlorophenoxy)propan-2-ol.

-

Subsequent intramolecular cyclization, which can be promoted by heat or the addition of a catalytic amount of acid, yields the desired 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

-

The product is isolated by removal of the solvent and purified by column chromatography on silica gel or recrystallization.

-

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Multiplicities |

| ¹H NMR (CDCl₃) | ~1.3 (d, 3H, -CH₃), ~3.0-3.5 (m, 2H, -CH₂-), ~3.8-4.2 (m, 1H, -CH-), ~4.5 (br s, 1H, -NH-), ~6.6-7.0 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃) | ~20 (-CH₃), ~45 (-CH₂-), ~70 (-CH-), ~115, ~117, ~120, ~125 (Ar-C), ~140, ~145 (Ar-C-N, Ar-C-O) |

| IR (KBr) | ~3350 (-NH stretch), ~2950-2850 (-CH stretch), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-O-C stretch), ~800 (C-Cl stretch) |

Utility as a Building Block in Organic Synthesis

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine serves as a valuable scaffold for the synthesis of a variety of more complex molecules, owing to the reactivity of both the benzoxazine core and the chloro-substituent on the aromatic ring.

DOT Script for Reactivity Overview

Caption: Key synthetic transformations of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Key Reactions and Experimental Protocols

1. N-Alkylation

The secondary amine of the benzoxazine ring can be readily alkylated to introduce various substituents.

-

General Protocol:

-

To a solution of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Yields: Typically moderate to high, depending on the reactivity of the alkylating agent.

2. N-Acylation

The amine can also be acylated to form amides, which can be useful for further functionalization or for modulating the biological activity of the molecule.

-

General Protocol:

-

Dissolve 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine in a non-protic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine).

-

Cool the solution in an ice bath and add the acylating agent (e.g., an acyl chloride or anhydride) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product.

-

Purify by column chromatography.

-

-

Yields: Generally high.

3. Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling (C-C bond formation):

-

Protocol: React 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or CsF), and a suitable solvent (e.g., dioxane or toluene) under heating.

-

Yields: Variable, depending on the coupling partners and reaction conditions.

-

-

Buchwald-Hartwig Amination (C-N bond formation):

-

Protocol: Couple 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) in an inert solvent.

-

Yields: Generally good to excellent.

-

Application in Drug Discovery: Targeting the 5-HT₃ Receptor

Derivatives of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have shown promise as potent and selective antagonists of the 5-hydroxytryptamine type 3 (5-HT₃) receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. Antagonism of this receptor is a key mechanism for antiemetic drugs used in chemotherapy-induced nausea and vomiting.

DOT Script for 5-HT₃ Receptor Signaling Pathway

Caption: Simplified signaling pathway of the 5-HT₃ receptor and the inhibitory action of a 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine derivative.

The benzoxazine scaffold can be functionalized, for example, through N-acylation with a moiety that enhances binding affinity and selectivity for the 5-HT₃ receptor. The chlorine atom can also be modified to further tune the pharmacological properties of the molecule.

Conclusion

6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites—the secondary amine and the chloro-substituted aromatic ring—allow for a wide range of chemical modifications. These features make it an attractive starting material for the construction of diverse and complex molecules with potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting neurotransmitter receptors. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this important heterocyclic compound.

References

Methodological & Application

"detailed synthesis protocol for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine, a valuable intermediate in medicinal chemistry and materials science. The protocol outlines a two-step synthetic pathway, commencing with the preparation of the key precursor, 4-chloro-2-aminophenol, followed by its reaction with propylene oxide to yield the target benzoxazine derivative.

I. Synthesis Overview

The synthesis of 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is achieved through a two-step process. The first step involves the reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol. The second step is the nucleophilic ring-opening of propylene oxide by 4-chloro-2-aminophenol, followed by intramolecular cyclization to form the desired benzoxazine ring system.

Caption: Synthetic workflow for 6-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

II. Experimental Protocols

Step 1: Synthesis of 4-chloro-2-aminophenol

The synthesis of the intermediate, 4-chloro-2-aminophenol, can be achieved from 4-chloro-2-nitrophenol, which is prepared from 2,5-dichloronitrobenzene.

A. Preparation of 4-chloro-2-nitrophenol

This procedure involves the hydrolysis of 2,5-dichloronitrobenzene.

-

Reaction: 2,5-dichloronitrobenzene is reacted with aqueous sodium hydroxide at elevated temperatures.

-

Procedure: A mixture of 2,5-dichloronitrobenzene and an aqueous solution of sodium hydroxide is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with an acid (e.g., HCl) to precipitate the 4-chloro-2-nitrophenol. The solid product is collected by filtration, washed with water, and dried.

B. Reduction of 4-chloro-2-nitrophenol to 4-chloro-2-aminophenol